
Magnesium carbonate
Übersicht
Beschreibung
Magnesiumcarbonat ist ein anorganisches Salz mit der chemischen Formel MgCO₃. Es ist ein farbloser oder weißer Feststoff, der in der Natur als Mineral Magnesit vorkommt. Magnesiumcarbonat ist bekannt für seine verschiedenen hydratisierten Formen, darunter Dihydrat (Barringtonit), Trihydrat (Nesquehonit) und Pentahydrat (Lansfordit). Diese Verbindung wird aufgrund ihrer einzigartigen Eigenschaften in verschiedenen Industrien eingesetzt .
Wirkmechanismus
Target of Action
Magnesium carbonate primarily targets the stomach where it acts as an antacid . It is used for symptomatic relief of heartburn, indigestion, and upset stomach caused by overproduction of acid in the stomach .
Mode of Action
This compound reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride , thus neutralizing excess acid in the stomach . This reaction helps to alleviate symptoms of excessive stomach acidity .
Biochemical Pathways
Magnesium plays a crucial role in over 300 enzymatic reactions involving protein synthesis and carbohydrate metabolism . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Pharmacokinetics
About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg . About 50% of it distributes to the bone .
Result of Action
The primary result of this compound’s action is the neutralization of stomach acid , which provides symptomatic relief from conditions like heartburn, indigestion, and upset stomach . In addition, magnesium is essential for the normal functioning of cells, nerves, muscles, bones, and the heart .
Action Environment
The environment significantly influences the action of this compound. For instance, an alkaline or saline environment accelerates the formation of magnesite, a stable form of this compound . Furthermore, the presence of water and CO2 can lead to the production of intermediate basic this compound .
Biochemische Analyse
Biochemical Properties
Magnesium carbonate plays a crucial role in numerous biochemical reactions. It acts as a source of magnesium ions (Mg²⁺), which are essential cofactors for over 300 enzymatic reactions in the body. These reactions include those involved in energy production, protein synthesis, and nucleic acid metabolism. This compound interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activity by stabilizing the structures of ATP and other nucleotide triphosphates . Additionally, this compound helps maintain the structural integrity of ribosomes and nucleic acids, ensuring proper cellular function.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It modulates the activity of ion channels and transporters, affecting cellular ion homeostasis and signaling pathways. For instance, magnesium ions derived from this compound can regulate the activity of calcium channels, impacting muscle contraction and neurotransmitter release . Furthermore, this compound affects gene expression by acting as a cofactor for transcription factors and enzymes involved in DNA replication and repair. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules such as nucleotides, proteins, and lipids, influencing their structure and function. Magnesium ions from this compound can activate or inhibit enzymes by binding to their active sites or allosteric sites . For example, magnesium ions are required for the activation of ATPases, which hydrolyze ATP to provide energy for cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can decompose at high temperatures to form magnesium oxide and carbon dioxide . Long-term studies have shown that this compound can maintain its biochemical activity over extended periods, although its effectiveness may decrease with prolonged exposure to moisture or acidic environments. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular function, including maintaining ion homeostasis and supporting enzymatic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can enhance cellular function and support metabolic processes. At high doses, it may cause adverse effects such as gastrointestinal disturbances, including diarrhea and abdominal pain . Studies have shown that there is a threshold effect, where the benefits of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits. Toxicity studies in animal models have indicated that extremely high doses of this compound can lead to hypermagnesemia, characterized by elevated magnesium levels in the blood, which can be harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its role as a source of magnesium ions. These ions are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . This compound also interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are key regulators of metabolic flux. By influencing these enzymes, this compound can affect the overall rate of metabolic reactions and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Magnesium ions derived from this compound can be transported across cell membranes by specific transporters such as TRPM6 and TRPM7 . These transporters facilitate the uptake of magnesium ions into cells, where they can participate in biochemical reactions. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound and its derived ions are localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, magnesium ions participate in numerous enzymatic reactions and help maintain cellular ion homeostasis . Within mitochondria, magnesium ions are involved in ATP synthesis and the regulation of mitochondrial membrane potential. In the nucleus, magnesium ions play a role in DNA replication, repair, and transcription by interacting with nucleic acids and chromatin remodeling complexes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Magnesiumcarbonat kann durch verschiedene Verfahren synthetisiert werden. Eine übliche Labormethode beinhaltet die Reaktion zwischen einem löslichen Magnesiumsalz, wie z. B. Magnesiumchlorid, und Natriumhydrogencarbonat. Die Reaktion kann wie folgt dargestellt werden: [ \text{MgCl}2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] Diese Reaktion findet typischerweise in einer wässrigen Lösung bei Raumtemperatur statt {_svg_2}.
Industrielle Produktionsverfahren
Industriell wird Magnesiumcarbonat durch die Karbonisierung von Magnesiumhydroxidschlamm hergestellt. Dieser Prozess beinhaltet das Einblasen von Kohlendioxidgas durch den Schlamm, was zur Ausfällung von Magnesiumcarbonat führt. Die Reaktion lautet wie folgt: [ \text{Mg(OH)}2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] Dieses Verfahren ist effizient und wird in der großtechnischen Herstellung von Magnesiumcarbonat weit verbreitet {_svg_3}.
Chemische Reaktionsanalyse
Reaktionstypen
Magnesiumcarbonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Zersetzung: Beim Erhitzen zersetzt sich Magnesiumcarbonat unter Bildung von Magnesiumoxid und Kohlendioxid. [ \text{MgCO}3 \rightarrow \text{MgO} + \text{CO}_2 ]
Reaktion mit Säuren: Magnesiumcarbonat reagiert mit Säuren unter Bildung des entsprechenden Magnesiumsalzes, Wassers und Kohlendioxids. Beispielsweise mit Salzsäure[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaktion mit Schwefelsäure: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit Magnesiumcarbonat verwendet werden, sind Salzsäure, Schwefelsäure und Essigsäure. Diese Reaktionen finden typischerweise bei Raumtemperatur statt und führen zur Bildung von Magnesiumsalzen und Freisetzung von Kohlendioxid {_svg_4}.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium carbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form magnesium oxide and carbon dioxide. [ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]
Reaction with Acids: this compound reacts with acids to form the corresponding magnesium salt, water, and carbon dioxide. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction with Sulfuric Acid: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and acetic acid. These reactions typically occur at room temperature and result in the formation of magnesium salts and the release of carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Magnesiumcarbonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Trockenmittel und Vorläufer für die Synthese anderer Magnesiumverbindungen verwendet.
Biologie: Magnesiumcarbonat wird bei der Herstellung biologischer Puffer und als Bestandteil von Zellkulturmedien eingesetzt.
Medizin: Es wird als Antazidum zur Linderung von Verdauungsstörungen und Sodbrennen verwendet.
Industrie: Magnesiumcarbonat wird bei der Herstellung von feuerfesten Materialien, Gummi, Kosmetika und Brandschutzmitteln verwendet.
Wirkmechanismus
Magnesiumcarbonat übt seine Wirkungen hauptsächlich durch seine Reaktion mit Salzsäure im Magen aus. Diese Reaktion neutralisiert überschüssige Magensäure und bildet Magnesiumchlorid, Wasser und Kohlendioxid. Die Neutralisierung der Magensäure sorgt für Linderung von Sodbrennen und Verdauungsstörungen . Zusätzlich spielen Magnesiumionen eine entscheidende Rolle bei verschiedenen biochemischen Prozessen, darunter die Enzymaktivierung und die Muskelfunktion .
Vergleich Mit ähnlichen Verbindungen
Magnesiumcarbonat kann mit anderen Magnesiumverbindungen verglichen werden, wie z. B.:
Magnesiumoxid (MgO): Im Gegensatz zu Magnesiumcarbonat ist Magnesiumoxid eine stärkere Base und wird als feuerfestes Material und als Nahrungsergänzungsmittel verwendet.
Magnesiumhydroxid (Mg(OH)₂): Bekannt als Milchmagnesia, wird es als Antazidum und Abführmittel verwendet.
Magnesiumsulfat (MgSO₄):
Magnesiumcarbonat ist einzigartig aufgrund seiner Fähigkeit, sowohl als Trockenmittel als auch als Antazidum zu wirken, sowie seiner Rolle in verschiedenen industriellen Anwendungen. Seine Vielseitigkeit und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in mehreren Bereichen .
Eigenschaften
CAS-Nummer |
13717-00-5 |
|---|---|
Molekularformel |
CH2MgO3 |
Molekulargewicht |
86.33 g/mol |
IUPAC-Name |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Mg+2] |
Kanonische SMILES |
C(=O)(O)O.[Mg] |
Siedepunkt |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Light, bulky, white powder |
Dichte |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
melting_point |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
Key on ui other cas no. |
546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |
Physikalische Beschreibung |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
Verwandte CAS-Nummern |
7757-69-9 |
Haltbarkeit |
STABLE IN AIR |
Löslichkeit |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
Synonyme |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of this compound hydrates [, ].
A: To enhance compatibility with polymers like polyethylene and polypropylene, this compound is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].
A: this compound is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized this compound improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The this compound decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.
A: Yes, this compound can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the this compound, resulting in the formation of magnesium oxide with controlled particle size and morphology [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
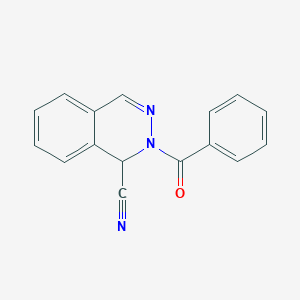
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)


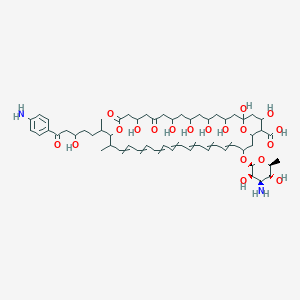
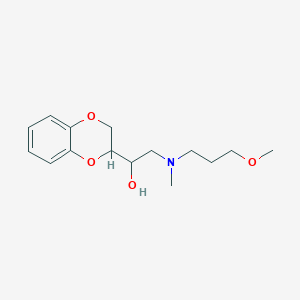


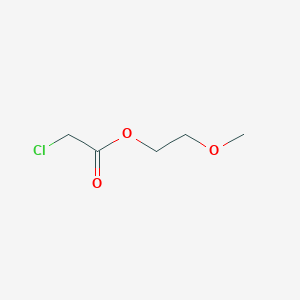

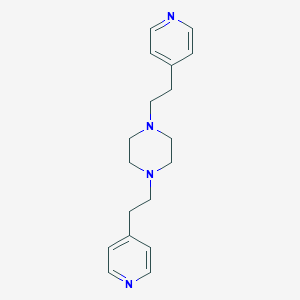


![[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate](/img/structure/B81108.png)
